Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate
CAS No.:
Cat. No.: VC13576312
Molecular Formula: C14H17BrO4
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrO4 |
|---|---|
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | propan-2-yl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C14H17BrO4/c1-9(2)19-13(16)11-8-10(4-5-12(11)15)14(3)17-6-7-18-14/h4-5,8-9H,6-7H2,1-3H3 |
| Standard InChI Key | SGPGEUVMBBCUNE-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=C(C=CC(=C1)C2(OCCO2)C)Br |
| Canonical SMILES | CC(C)OC(=O)C1=C(C=CC(=C1)C2(OCCO2)C)Br |
Introduction
Structural and Molecular Characterization
Core Chemical Architecture
The compound’s structure integrates three key functional groups:
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Benzoate ester: The benzene ring provides a planar aromatic system, while the isopropyl ester (–OCOOCH(CH₃)₂) at the 1-position enhances steric bulk and lipophilicity.
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Bromine substituent: Positioned at the 2-position, the bromine atom serves as a leaving group in substitution reactions and directs electrophilic aromatic substitution to specific ring positions .
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2-Methyl-1,3-dioxolane: A five-membered cyclic ether at the 5-position, this group introduces stereoelectronic effects and stabilizes adjacent charges through its electron-rich oxygen atoms .
Table 1: Molecular and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇BrO₄ | |
| Molecular Weight | 329.19 g/mol | |
| Boiling Point | 384.4 ± 42.0 °C (760 mmHg) | |
| Purity | ≥98% | |
| CAS Number | 1093644-11-1, 1951438-90-6 |
The dioxolane ring’s methyl group further modulates solubility and crystallinity, making the compound amenable to purification via recrystallization .
Synthesis and Manufacturing
Industrial-Scale Production
The synthesis typically involves a multi-step sequence:
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Bromination of 5-(2-methyl-1,3-dioxolan-2-yl)benzoic acid: Electrophilic bromination using Br₂ in the presence of FeBr₃ selectively functionalizes the 2-position of the benzene ring.
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Esterification with isopropyl alcohol: The brominated acid undergoes Fischer esterification under acidic conditions (e.g., H₂SO₄) to yield the final product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0–25 °C | 72–85% | |
| Esterification | Isopropyl alcohol, H₂SO₄, reflux | 90–95% |
Quality Control
Manufacturers like MolCore BioPharmatech adhere to ISO-certified protocols, ensuring ≥98% purity via HPLC and NMR analyses . Critical impurities include residual bromination byproducts (e.g., dibrominated isomers) and unreacted starting materials .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with piperazine in DMF at 80 °C replaces bromine with a piperazinyl group, forming intermediates for kinase inhibitors .
Base-Catalyzed Isomerization
In nonpolar solvents (e.g., cyclohexane), strong bases like P4-t-Bu catalyze aryl halide isomerization, shifting the bromine to thermodynamically favored positions . This reactivity is critical for accessing regioisomerically pure derivatives.
Equation 1: Isomerization Mechanism
Where Ar and Ar' are aromatic regioisomers .
Applications in Pharmaceutical Synthesis
Fenofibrate Production
The compound serves as a key intermediate in synthesizing fenofibrate, a lipid-regulating agent. In a patented process, it reacts with (4-chlorophenyl)(4-hydroxyphenyl)methanone under basic conditions (K₂CO₃, 155 °C) to form fenofibrate via nucleophilic acyl substitution .
Table 3: Fenofibrate Synthesis Parameters
Agrochemical Intermediates
Derivatives functionalized at the bromine position (e.g., thioethers, sulfonamides) exhibit herbicidal and fungicidal activity, though specific applications remain under patent protection.
Comparative Analysis with Structural Analogues
Impact of Substituent Variation
Replacing the dioxolane ring with a morpholine group (C₄H₈NO) increases water solubility but reduces thermal stability, as evidenced by a 40 °C lower decomposition temperature. Conversely, substituting bromine with chlorine diminishes reactivity in cross-coupling reactions due to weaker C–Cl bond polarization .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective bromination using chiral Lewis acids (e.g., BINOL-derived catalysts), achieving up to 92% ee for dioxolane-containing intermediates .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%, minimizing energy consumption .
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